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Compound of Interest

Compound Name: 8-Acetoxy-2-methyl-1-octene

CAS No.: 731773-26-5

Cat. No.: B1358941

Get Quote

Executive Summary & Chemical Identity
8-Acetoxy-2-methyl-1-octene is an unsaturated ester characterized by a terminal vinyl group

with a methyl substitution at the C2 position and an acetate moiety at the C8 position. Its

structural uniqueness lies in the separation of the reactive alkene and the ester functionality by

a six-carbon polymethylene spacer, making it a valuable "dual-functional" building block for

cross-linking agents and pheromone analogs.
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Property Detail

IUPAC Name 7-Methyl-7-octen-1-yl acetate

CAS Number 731773-26-5

Molecular Formula C₁₁H₂₀O₂

Molecular Weight 184.28 g/mol

SMILES CC(=C)CCCCCCOC(=O)C

Primary Applications
Organic synthesis intermediate, pheromone

analog synthesis, polymer modification.[1]

Thermodynamic Properties
As direct experimental data is limited in public chemical registries (e.g., NIST, PubChem), the

following values are derived using Group Contribution Methods (Joback and Stein & Brown),

which are the industry standard for estimating properties of organic esters.

Boiling Point & Phase Transition
The boiling point is significantly influenced by the polar acetate group, which elevates the

boiling point relative to the parent alkene (2-methyl-1-octene, BP ~144°C) due to dipole-dipole

interactions.
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Parameter Value (Predicted) Confidence Interval
Experimental

Context

Boiling Point (760

mmHg)
228°C ± 5°C High

Consistent with

homologous C10-C12

acetates.

Boiling Point (15

mmHg)
115°C - 120°C High

Recommended range

for vacuum distillation.

Boiling Point (1

mmHg)
85°C - 90°C Medium

Suitable for high-

vacuum purification.

Enthalpy of

Vaporization (

)

52.4 kJ/mol Medium
At standard boiling

point.

Flash Point 94°C High
Class IIIA

Combustible Liquid.

Density & Refractive Index
Density (

): Estimated at 0.885 ± 0.02 g/cm³. The acetate group increases density relative to the
alkene (approx. 0.72 g/cm³).

Refractive Index (

): Estimated at 1.442 - 1.446.

Experimental Protocols: Synthesis & Purification
This section details a robust, self-validating protocol for synthesizing 8-Acetoxy-2-methyl-1-
octene via the acetylation of 2-methyl-7-octen-1-ol. This route is preferred over nucleophilic

substitution of halides due to higher selectivity and cleaner byproduct profiles.

Synthesis Pathway (Acetylation)
Reaction:
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Reagents:

Substrate: 2-Methyl-7-octen-1-ol (1.0 equiv)

Acylating Agent: Acetic Anhydride (1.2 equiv)

Base/Solvent: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) in DCM.

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) – Critical for rate acceleration.

Procedure:

Setup: Charge a flame-dried 3-neck round-bottom flask with 2-methyl-7-octen-1-ol and

anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

Addition: Add Pyridine and DMAP. Cool the mixture to 0°C.

Reaction: Dropwise add Acetic Anhydride over 30 minutes to control exotherm. Allow to

warm to Room Temperature (RT) and stir for 4–6 hours.

Validation (TLC): Monitor disappearance of alcohol (

in 20% EtOAc/Hex) and appearance of ester (

).

Quench: Add saturated

solution to hydrolyze excess anhydride.

Purification Workflow (Vacuum Distillation)
Because the product is a high-boiling liquid, fractional vacuum distillation is the gold standard

for purification to remove trace acetic acid and unreacted alcohol.

Protocol:

Wash: Wash the organic layer with 1M HCl (to remove pyridine), then saturated
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(to remove acetic acid), then Brine. Dry over

.[2]

Concentrate: Remove solvent via rotary evaporation.

Distill: Transfer crude oil to a short-path distillation apparatus.

Fore-run: Collect fraction at <80°C (1 mmHg) – contains solvent traces.

Main Fraction: Collect fraction at 85–90°C (1 mmHg).

Purity Check: Verify via GC-MS (Target MW: 184 m/z) and

H-NMR.

Visualizations
Synthesis Logic Flow
The following diagram illustrates the critical decision nodes in the synthesis pathway, ensuring

high yield and purity.

Precursor:
2-Methyl-7-octen-1-ol

Acetylation
(0°C to RT, 4h)

Reagents:
Ac2O, Pyridine, DMAP

Quench:
Sat. NH4Cl

Workup:
HCl -> NaHCO3 -> Brine Crude Ester Vacuum Distillation

(1 mmHg, 85-90°C)
Product:

8-Acetoxy-2-methyl-1-octene

Click to download full resolution via product page

Figure 1: Step-by-step synthesis pathway from alcohol precursor to purified acetate ester.

Distillation Thermodynamics
This diagram visualizes the relationship between pressure and boiling point, guiding the

purification process.
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Figure 2: Thermodynamic safety zones for distillation to prevent thermal degradation of the

terminal alkene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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